molecular formula C11H18BrCl2N3 B2464720 5-Bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine dihydrochloride CAS No. 1909312-72-6

5-Bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine dihydrochloride

Cat. No.: B2464720
CAS No.: 1909312-72-6
M. Wt: 343.09
InChI Key: NLRWLSUGLDNVCX-UHFFFAOYSA-N
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Description

5-Bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine dihydrochloride is a valuable chemical intermediate in pharmaceutical research and development, particularly in the exploration of novel therapeutics targeting the central nervous system. Its molecular structure, which incorporates a brominated pyridine ring linked to a 1-methylpiperidin-4-yl group via an amine bridge, and its dihydrochloride salt form, enhances solubility and stability for experimental handling. This compound serves as a key synthetic precursor in the preparation of pyridinoylpiperidine derivatives, a class of compounds investigated as potent and selective 5-hydroxytryptamine 1F (5-HT 1F ) receptor agonists . The 5-HT 1F receptor is a validated non-vasoconstrictive target for the acute treatment of migraine, and research agonists based on this scaffold have been developed for their ability to inhibit neurogenic inflammation and extravasation without the vasoconstrictive activity associated with other receptor subtypes . The bromine atom on the pyridine ring provides an excellent site for further functionalization via cross-coupling reactions, allowing researchers to diversify the molecular structure for structure-activity relationship (SAR) studies . This compound is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and handle the material in a appropriately controlled laboratory environment.

Properties

IUPAC Name

5-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3.2ClH/c1-15-6-4-10(5-7-15)14-11-3-2-9(12)8-13-11;;/h2-3,8,10H,4-7H2,1H3,(H,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRWLSUGLDNVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=NC=C(C=C2)Br.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often involving continuous flow reactors and advanced purification methods .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Chemical Properties and Structure

5-Bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine dihydrochloride has the molecular formula C11H18BrCl2N3C_{11}H_{18}BrCl_2N_3 and is characterized by the presence of a bromine atom, a piperidine ring, and a pyridine structure. Its unique chemical properties make it a candidate for various biological applications.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of bromopyrimidine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer) cells. Some derivatives demonstrated potent activity comparable to established anticancer agents like Dasatinib .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research has shown that similar brominated pyrimidine derivatives possess broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. The evaluation of these compounds often involves broth dilution methods to assess their efficacy against standard microbial strains .

Case Study 1: Anticancer Evaluation

In a study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences, researchers synthesized several bromopyrimidine analogs, including derivatives of this compound. These compounds underwent in vitro testing against various cancer cell lines, revealing that certain derivatives exhibited significant cytotoxicity, suggesting their potential as lead compounds for further development in anticancer therapies .

Case Study 2: Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of brominated pyrimidine derivatives. The synthesized compounds were tested against a range of bacterial strains, demonstrating notable antimicrobial activity. This highlights the compound's versatility and potential application in treating infections caused by resistant bacterial strains .

Mechanism of Action

The mechanism of action of 5-Bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares a pyridine/pyrimidine core with bromine and amine substituents, common in bioactive molecules. Key analogs and their differences include:

Table 1: Structural Comparison of Target Compound and Analogs
Compound Name (CAS) Core Structure Substituents Salt Form Similarity Score
Target Compound Pyridin-2-amine 5-Bromo, N-(1-methylpiperidin-4-yl) Dihydrochloride -
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine (141302-36-5) Pyrimidine 4-Methylpiperazine None 1.00
5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride (1030022-85-5) Pyrimidine Piperazin-1-yl Hydrochloride 0.98
5-Bromo-N-[(4-fluorophenyl)methyl]pyridin-2-amine (1039803-54-7) Pyridin-2-amine 4-Fluorobenzyl None Not provided

Key Observations :

  • Substituents : The 1-methylpiperidin-4-yl group in the target contrasts with piperazine (1030022-85-5) or fluorobenzyl (1039803-54-7) groups. Piperidine lacks the second nitrogen in piperazine, reducing hydrogen-bonding capacity but increasing lipophilicity .
  • Salt Form: The dihydrochloride salt likely enhances solubility compared to non-ionic analogs (e.g., 141302-36-5) or mono-hydrochloride salts (1030022-85-5) .

Physicochemical Properties

  • Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride (1030022-85-5) has moderate solubility, while the target’s dihydrochloride form may offer superior solubility .

Biological Activity

5-Bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine dihydrochloride (CAS No. 1096312-60-5) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neurological disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H16BrN3·2HCl, with a molecular weight of 270.16 g/mol. The presence of a bromine atom and a piperidine moiety contributes to its pharmacological properties.

Research indicates that compounds with similar structures can exhibit significant inhibitory effects on various kinases, which are crucial in cancer cell proliferation. For instance, studies have shown that piperidine derivatives can inhibit ULK1 (UNC51-like kinase 1), which is overexpressed in non-small cell lung cancer (NSCLC) and correlates negatively with patient prognosis .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines while inhibiting autophagy, a process often exploited by cancer cells to survive under stress .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 ValueMechanism
A549Not specifiedInduces apoptosis, inhibits ULK1
FaDuNot specifiedInduces apoptosis, enhances cytotoxicity

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine ring and the bromine substitution significantly affect the compound's biological activity. Compounds with enhanced lipophilicity and specific functional groups showed improved binding affinity to target proteins, leading to increased potency against cancer cells .

Case Studies

  • Study on ULK1 Inhibition : A study highlighted the role of ULK1 in NSCLC and demonstrated that derivatives similar to 5-Bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine could effectively inhibit this kinase, leading to reduced cell viability in A549 cells .
  • Piperidine Derivatives in Cancer Therapy : Research on various piperidine derivatives showed that structural modifications could enhance their cytotoxicity against different cancer cell lines, suggesting a promising avenue for developing new anticancer agents .

Q & A

Q. What metabolomics approaches assess the compound’s in vitro and in vivo metabolic fate?

  • Methodological Answer : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. Use isotopic labeling (e.g., 13^{13}C) to trace metabolic pathways. Pharmacokinetic modeling (e.g., PBPK) predicts bioavailability and clearance rates .

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